molecular formula C5H3Cl3N2OS B182003 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide CAS No. 53399-01-2

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B182003
CAS RN: 53399-01-2
M. Wt: 245.5 g/mol
InChI Key: KWVAHFLPHCQYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” is a chemical compound with the linear formula C5H3Cl3N2OS . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” can be represented by the SMILES string O=C(NC1=NC=CS1)C(Cl)(Cl)Cl . This indicates that the compound contains a thiazole ring (NC=CS1), an amide group (O=C(N…)), and three chlorine atoms attached to a carbon atom .


Physical And Chemical Properties Analysis

The molecular weight of “2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” is 245.51 . It is a solid at room temperature .

Scientific Research Applications

Chemical Research

“2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” is a unique chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in various chemical research applications due to its unique properties .

Pharmaceutical Applications

Thiazoles, the group of azole heterocycles to which this compound belongs, have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Anticancer Research

Thiazole-based compounds have shown potent antitumor and cytotoxic activities . For instance, certain derivatives of thiazole have demonstrated effective cytotoxic activity against various cancer cell lines .

Antimicrobial Research

Thiazole-based compounds have been synthesized and screened for their antifungal activity . This suggests potential applications of “2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” in antimicrobial research.

Industrial Applications

Thiazoles have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . This suggests that “2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” could have potential industrial applications.

Natural Products

Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . This suggests potential applications of “2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” in the study and synthesis of natural products.

properties

IUPAC Name

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAHFLPHCQYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362825
Record name 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide

CAS RN

53399-01-2
Record name 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.